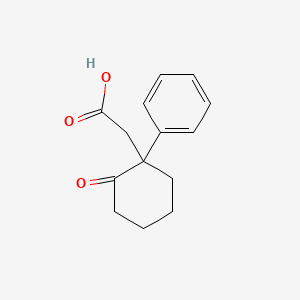
2-Oxo-1-phenylcyclohexaneacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-1-phenylcyclohexaneacetic acid is an organic compound with a complex structure that includes a phenyl group attached to a cyclohexane ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-phenylcyclohexaneacetic acid typically involves the reaction of cyclohexanone with phenylacetic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where cyclohexanone is treated with phenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
2-Oxo-1-phenylcyclohexaneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
2-Oxo-1-phenylcyclohexaneacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic effects.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex molecules.
作用机制
The mechanism of action of 2-Oxo-1-phenylcyclohexaneacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
相似化合物的比较
Similar Compounds
2-Phenylcyclohexanone: Similar structure but lacks the acetic acid moiety.
Phenylacetic acid: Contains the phenyl and acetic acid groups but lacks the cyclohexane ring.
Cyclohexanone: Contains the cyclohexane ring and ketone group but lacks the phenyl and acetic acid groups.
Uniqueness
2-Oxo-1-phenylcyclohexaneacetic acid is unique due to its combination of a phenyl group, cyclohexane ring, and acetic acid moiety. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.
属性
CAS 编号 |
3645-89-4 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC 名称 |
2-(2-oxo-1-phenylcyclohexyl)acetic acid |
InChI |
InChI=1S/C14H16O3/c15-12-8-4-5-9-14(12,10-13(16)17)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,17) |
InChI 键 |
VIKJTJUHWIWYNO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(=O)C1)(CC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















